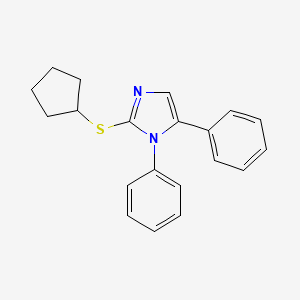![molecular formula C17H14ClN5O B2382773 1-(3-Chlorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea CAS No. 2097929-33-2](/img/structure/B2382773.png)
1-(3-Chlorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea, also known as CP-673451, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological effects, including anti-tumor activity, anti-inflammatory effects, and the ability to modulate various cellular signaling pathways. In
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties and Material Science
- Electronic and Optical Properties : A study focused on a chalcone derivative similar in structure to the specified compound, demonstrating its potential in optoelectronic device fabrications due to its superior electronic, optical, and nonlinear optical properties, including high second and third harmonic generation values M. Shkir et al., 2018.
- Crystal Growth and Characterization : Research on a related organic nonlinear optical material highlighted its high second harmonic generation efficiency, indicating its usefulness for nonlinear optical (NLO) device applications Anthoni Praveen Menezes et al., 2014.
- Hydrogel Formation and Properties : The ability of a urea compound to form hydrogels with tunable physical properties through anion interaction was explored, showcasing the material's potential for diverse applications G. Lloyd & J. Steed, 2011.
Pharmacological Potential
- Anticancer Properties : Pyrazole compounds, structurally similar to the requested compound, were investigated for their potential anti-cancer properties, revealing significant insights into their synthesis, electronic structure, and biological activity Renjith Thomas et al., 2019.
- Antimicrobial Activity : New heterocyclic compounds containing a sulfonamido moiety, related to the chemical structure of interest, were synthesized and shown to possess antibacterial and antifungal activity, highlighting their potential as novel antimicrobial agents M. E. Azab et al., 2013.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O/c18-13-2-1-3-14(10-13)23-17(24)22-11-15-16(21-9-8-20-15)12-4-6-19-7-5-12/h1-10H,11H2,(H2,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFYVBVZPFXBOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2382690.png)

![2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid hydrochloride](/img/structure/B2382694.png)

![ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2382696.png)

![3-(2,4-Dichlorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2382702.png)
![1-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2382703.png)

![[(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile](/img/structure/B2382707.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide](/img/structure/B2382708.png)

![N-(3-(azepan-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2382712.png)
![5-(methoxymethyl)-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2382713.png)